molecular formula C9H9N3O3 B15060834 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid

Cat. No.: B15060834
M. Wt: 207.19 g/mol
InChI Key: AXSGZXQFWUAUPO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, fused to an isoxazole ring bearing a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 221.22 g/mol .

Synthesis: The synthesis of this compound involves multi-step reactions. A key intermediate, ethyl 5-(1-ethyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate, is prepared via CDI-mediated coupling of 1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl isocyanoacetate in the presence of LiHMDS . Subsequent hydrolysis of the ester group yields the carboxylic acid derivative.

The carboxylic acid group enhances binding to biological targets, such as viral enzymes, through hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-2-12-7(3-4-10-12)6-5-8(9(13)14)15-11-6/h3-5H,2H2,1H3,(H,13,14)

InChI Key

AXSGZXQFWUAUPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(1-ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid are influenced by substituent positioning and ring hybridization. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole/Isoxazole) Molecular Formula Molecular Weight Key Biological Activity (EC₅₀/IC₅₀) Synthesis Method Reference
This compound Pyrazole: 1-Ethyl; Isoxazole: 5-COOH C₁₀H₉N₃O₃ 221.22 Not explicitly reported CDI-mediated coupling
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Pyrazole: 1-Ethyl, 5-Methyl; Isoxazole: 3-COOH C₁₀H₁₁N₃O₃ 221.22 Not reported Ester hydrolysis with LiOH
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid Isoxazole: 3-Phenyl (benzyloxy), 5-COOH C₁₆H₁₂NO₄ 283.27 Anti-HIV (EC₅₀ = 254 µM) Multi-step aryl coupling
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid Pyrazole: 1-Ethyl, 3-Methyl; Isoxazole: 5-COOH C₁₀H₁₁N₃O₃ 221.22 Not reported Acid chloride activation
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid Imidazole: 1-Methyl; Isoxazole: 5-Methyl, 4-COOH C₉H₈N₃O₃ 207.19 Not reported Unspecified

Key Observations:

Substituent Effects :

  • The ethyl group at the pyrazole 1-position enhances metabolic stability compared to methyl substituents .
  • Substitution at the isoxazole 3-position (e.g., phenyl groups) improves antiviral activity, as seen in 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (EC₅₀ = 254 µM) .

Synthetic Routes :

  • CDI-mediated coupling (used for the target compound) ensures high yields and mild reaction conditions .
  • LiOH hydrolysis (e.g., for ester-to-acid conversion) is a common strategy but may require optimization for sterically hindered derivatives .

Bioactivity Trends :

  • Carboxylic acid derivatives generally exhibit stronger enzyme inhibition due to enhanced polar interactions. For example, pyrazole-isoxazole hybrids inhibit HIV reverse transcriptase and viral proteases .
  • Methyl or ethyl substituents on the pyrazole ring balance lipophilicity and solubility, critical for oral bioavailability .

Biological Activity

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both isoxazole and pyrazole rings. This unique structure contributes to its diverse biological activities, which have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O3C_{10}H_{11}N_3O_3, with a molecular weight of 221.21 g/mol. The compound features an ethyl group attached to the pyrazole ring, enhancing its chemical reactivity and interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. Furthermore, its interactions with receptors in the nervous system may confer neuroprotective effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac. In one study, compounds in a similar class exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes .
  • Animal Models : In carrageenan-induced rat paw edema models, the compound showed effective reduction in inflammation, indicating its potential as a therapeutic agent for inflammatory conditions .

Antitumor Activity

Preliminary data suggest that this compound may also possess antitumor properties:

  • Cell Line Studies : Compounds structurally related to this compound have shown antiproliferative activity against various human tumor cell lines, with GI50 values in the nanomolar range . This suggests that further exploration of its antitumor potential could be warranted.

Comparative Analysis with Similar Compounds

Compound NameDescriptionIC50 (μM)
Isoxazole-4-carboxylic acidRelated compound with similar structural featuresNot specified
1-Phenyl-3-methyl-5-pyrazolonePyrazole derivative with distinct propertiesNot specified
3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acidSimilar structure affecting biological activityNot specified

The unique combination of isoxazole and pyrazole rings in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anti-inflammatory Efficacy : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and tested their COX inhibitory activities. The results indicated that certain derivatives exhibited high selectivity for COX-2, which may correlate with the properties of this compound .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects through modulation of neurotransmitter systems, indicating that further investigation into this aspect for this compound could yield significant insights into its therapeutic applications .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
PyrazoleNaN₃, DMF, 50°C, 3 h85–90%
IsoxazoleNH₂OH·HCl, EtOH, reflux, 6 h51–68%
HydrolysisLiOH (5 equiv.), THF/MeOH (1:1), 25°C, 6 h68%

How can coupling efficiency between pyrazole and isoxazole moieties be optimized?

Level: Advanced
Methodological Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is optimal:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) at 80–100°C .
  • Base : K₃PO₄ enhances pH stability compared to Na₂CO₃.
  • Monitoring : Track progress via TLC every 2 hours to adjust reaction time .
    Key Finding : Higher yields (70–85%) are achieved with aryl boronic acids bearing electron-withdrawing groups due to reduced steric hindrance .

How should researchers resolve contradictions in ester precursor stability during storage?

Level: Advanced
Methodological Answer:
Discrepancies arise from impurities and storage conditions. A systematic approach includes:

Accelerated Stability Studies : Store at 40°C/75% RH for 6 months with HPLC monitoring (degradants include CO and NOx ).

Storage Optimization : Use amber vials with molecular sieves under argon (-20°C), improving stability from 72% to 98% .

Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., ethyl esters converting to carboxylic acids prematurely) .

What spectroscopic techniques confirm structural integrity?

Level: Basic
Methodological Answer:
A multi-technique approach is critical:

  • ¹H NMR : Pyrazole protons (δ 6.85–7.24 ppm, J = 8–16 Hz) and isoxazole protons (δ 6.62–6.77 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • XRD : Confirms dihedral angles between rings (e.g., θ = 42.7° ).
  • HRMS : Exact mass within 3 ppm error (e.g., m/z 234.0695 calculated vs. 234.2 observed ).

How does solvent polarity affect cyclization kinetics during isoxazole formation?

Level: Advanced
Methodological Answer:
Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states, reducing ΔG‡ by 12–15 kJ/mol and increasing rate constants (k = 0.42 min⁻¹ in DMF vs. 0.18 min⁻¹ in THF) .
Table 2: Solvent Effects on Cyclization

SolventDielectric Constant (ε)Conversion (%)
DMF36.789
THF7.567

What strategies mitigate side reactions during ester hydrolysis?

Level: Advanced
Methodological Answer:

Temperature Control : Maintain <40°C to prevent decarboxylation .

Base Selection : LiOH minimizes competing saponification vs. NaOH .

Workup : Immediate acidification (pH 3–4) avoids lactamization .
Result : LiOH in THF/MeOH reduces byproducts from 15% to <3% compared to NaOH .

What computational methods validate the compound’s electronic structure?

Level: Advanced
Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) correlate with experimental

  • HOMO-LUMO gap: 4.8 eV (theoretical) vs. UV-vis λmax = 270 nm (observed) .
  • NBO analysis confirms charge delocalization across the pyrazole-isoxazole system .

Notes

  • Methodology : Emphasized experimental design, optimization, and contradiction analysis.
  • Data Presentation : Integrated tables/text for clarity while adhering to referencing guidelines.

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